N'-[(E)-{2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]phenyl}methylidene]-2-phenylacetohydrazide
Description
N’-[(E)-{2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]phenyl}methylidene]-2-phenylacetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. The presence of both hydrazide and azo functionalities in its structure makes it an interesting subject for research in organic chemistry and material science.
Properties
IUPAC Name |
N-[(E)-[2-hydroxy-5-[(4-nitrophenyl)diazenyl]phenyl]methylideneamino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c27-20-11-8-18(24-23-17-6-9-19(10-7-17)26(29)30)13-16(20)14-22-25-21(28)12-15-4-2-1-3-5-15/h1-11,13-14,27H,12H2,(H,25,28)/b22-14+,24-23? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRPVZGVYDJKGP-OMEMDERYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=C(C=CC(=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=CC(=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[(E)-{2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]phenyl}methylidene]-2-phenylacetohydrazide typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a phenolic compound to form the azo linkage. The final step involves the condensation of the resulting azo compound with a hydrazide derivative under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
N’-[(E)-{2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]phenyl}methylidene]-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of different functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. .
Scientific Research Applications
N’-[(E)-{2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]phenyl}methylidene]-2-phenylacetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability
Mechanism of Action
The mechanism of action of N’-[(E)-{2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]phenyl}methylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The hydrazide functionality can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
N’-[(E)-{2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]phenyl}methylidene]-2-phenylacetohydrazide can be compared with other azo compounds such as:
2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid: Another closely related compound with similar azo and phenolic functionalities.
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: A hydrazide derivative with different aromatic substituents, affecting its chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
